molecular formula C15H21NO3 B2361209 TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE CAS No. 149354-10-9

TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE

Cat. No.: B2361209
CAS No.: 149354-10-9
M. Wt: 263.337
InChI Key: CUVFQINKSGIQML-UHFFFAOYSA-N
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Description

“tert-butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate” is a chemical compound with the CAS Number: 149354-10-9. It has a molecular weight of 263.34 and is typically stored at room temperature . The compound is a powder in its physical form .


Physical and Chemical Properties Analysis

This compound is a powder in its physical form and is typically stored at room temperature . It has a molecular weight of 263.34 .

Scientific Research Applications

Synthesis and Preparation

  • Tert-butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has been studied for its synthesis and preparation methods. For instance, a novel process involving L-homphenylalanine alkyl ester and tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate as starting materials for synthesis through alkylation steps has been explored, highlighting the effect of reaction conditions on yield and diastereomer ratios (Kafssi Hassan et al., 2007).

Receptor Antagonist Applications

  • The compound has been investigated for its potential as a selective muscarinic (M3) receptor antagonist. Various synthesis approaches, such as base-promoted addition and reductive amination, have been developed for tetrahydro-[1H]-2-benzazepin-4-ones of interest as M3 antagonists, although attempts to convert these into 5-cycloalkyl-5-hydroxy derivatives have not always been successful (B. Bradshaw et al., 2008).

Scaffold Development for Drug Discovery

  • Solid-phase strategies have been developed for synthesizing benzazepine derivatives, which are useful as scaffolds in drug discovery, particularly targeting G-protein-coupled receptors (GPCR). The efficacy of this strategy was demonstrated by preparing a pilot library of benzazepines, highlighting their potential in medicinal chemistry (D. Boeglin et al., 2007).

Dopaminergic Activity

  • Research has also been conducted on the dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. These compounds were synthesized and evaluated as agonists of central and peripheral dopamine receptors, indicating their potential application in neurological and psychiatric disorders (F. R. Pfeiffer et al., 1982).

Hydrogen-Bonded Assembly Studies

  • There is also research on the hydrogen-bonded assembly in related benzazepine derivatives, which contributes to the understanding of molecular interactions and crystal structures in medicinal chemistry (Sergio A. Guerrero et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

tert-butyl 7-hydroxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-6-11-4-5-13(17)10-12(11)7-9-16/h4-5,10,17H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVFQINKSGIQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149354-10-9
Record name tert-butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
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